molecular formula C16H11ClN4O4S B2410517 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide CAS No. 898449-74-6

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide

Cat. No.: B2410517
CAS No.: 898449-74-6
M. Wt: 390.8
InChI Key: TVDOFGSUUXVCGG-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methylsulfanyl, oxadiazolyl, and nitrobenzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(21(23)24)5-6-13(12)17/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDOFGSUUXVCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

  • 5-Nitro-2-chlorobenzoyl chloride (benzamide precursor)
  • 5-(3-Methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine (heterocyclic intermediate)
  • Amide bond linkage between fragments 1 and 2

Retrosynthetic disconnection at the amide bond suggests a convergent synthesis strategy combining the benzoyl chloride and oxadiazole amine precursors.

Stepwise Synthesis Protocol

Synthesis of 5-Nitro-2-chlorobenzoic Acid

Starting material : 2-Chlorobenzoic acid
Nitration :

  • Reagents : Fuming HNO₃ (90%)/H₂SO₄ (10%) mixture at 0–5°C
  • Mechanism : Electrophilic aromatic substitution directed by the meta-chloro group
  • Yield : 68–72% after recrystallization (ethanol/water)

Key data :

Parameter Value
Reaction time 4–6 hours
Temperature 0–5°C
Product purity (HPLC) ≥98%
Conversion to Benzoyl Chloride

Chlorination :

  • Reagents : Thionyl chloride (SOCl₂) with catalytic DMF
  • Conditions : Reflux at 80°C for 3 hours
  • Yield : 95% (isolated as crude for immediate use)
Preparation of 5-(3-Methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine

Route A: Cyclocondensation of Hydrazide

  • 3-Methylsulfanylbenzoic acid hydrazide synthesis :
    • Reagents : Methyl 3-methylsulfanylbenzoate + hydrazine hydrate (80% excess)
    • Conditions : Ethanol, reflux 12 hours
    • Yield : 89%
  • Oxadiazole ring formation :
    • Reagents : Hydrazide + trichloroacetic anhydride (cyclizing agent)
    • Mechanism : Dehydration-cyclization at 120°C for 8 hours
    • Yield : 76%

Route B: Palladium-Catalyzed Cross-Coupling

  • Substrate : Preformed oxadiazole bromide
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Coupling partner : 3-Methylsulfanylphenylboronic acid
  • Conditions : Suzuki-Miyaura reaction in dioxane/H₂O (3:1), K₂CO₃, 90°C
  • Yield : 82%
Amide Coupling

Reagents :

  • 5-Nitro-2-chlorobenzoyl chloride (1.2 eq)
  • 5-(3-Methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine (1 eq)
  • Base: Triethylamine (2.5 eq)
  • Solvent: Dry THF, 0°C → RT, 24 hours

Workup :

  • Quench with ice-water
  • Extract with ethyl acetate (3×)
  • Column chromatography (SiO₂, hexane/EtOAc 7:3)

Yield : 65–70%

Industrial-Scale Production Optimization

Continuous Flow Reactor Adaptation

Advantages : Improved heat transfer, reduced reaction times, higher safety profile

Nitration step parameters :

Parameter Batch Process Flow Process
Residence time 4 hours 12 minutes
Temperature control ±2°C ±0.5°C
Yield 72% 85%

Solvent Recycling Systems

  • THF recovery : Distillation at 65°C under reduced pressure (90% recovery rate)
  • Ethanol/water mixture : Membrane separation for nitration recrystallization

Critical Analysis of Methodologies

Nitration Regioselectivity Challenges

The chloro group at position 2 directs nitration predominantly to position 5 (meta), but competing para nitration (≤8%) necessitates careful HPLC monitoring. Ortho nitration is suppressed due to steric hindrance.

Oxadiazole Ring Stability Concerns

Prolonged heating during cyclization causes decomposition (≤15% yield loss). Mitigation strategies include:

  • Microwave-assisted synthesis (30 minutes, 150°C)
  • Ionic liquid solvents (e.g., [BMIM][BF₄]) enhancing thermal stability

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide serves as a precursor in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with tailored properties for specific applications.

Biology

  • Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in the development of new antibiotics or antifungal agents .
  • Mechanism of Action : The mechanism involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells.

Medicine

  • Therapeutic Potential : this compound is being explored as a lead compound for drug development. Its unique structure allows it to target specific enzymes or receptors involved in disease pathways.

Data Tables

Application AreaSpecific UsePotential Benefits
ChemistrySynthesis of derivativesEnables creation of compounds with customized properties
BiologyAntimicrobial activityPotential for new antibiotics
MedicineDrug developmentTargeted therapies for cancer

Case Study 1: Antimicrobial Activity Assessment

In a study assessing various compounds' antimicrobial properties, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that its efficacy was comparable to established antibiotics such as ciprofloxacin .

Case Study 2: Cancer Cell Line Testing

Research conducted on different cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells through its reactive intermediates formed during metabolism. This suggests its potential role as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Uniqueness

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, along with the chloro, nitro, and methylsulfanyl groups, makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Biological Activity

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C16H14ClN5O3S
  • Molecular Weight : 391.83 g/mol
  • CAS Number : Not specified in available resources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxadiazole ring and subsequent chlorination and nitration steps. Specific methodologies may vary but often include:

  • Formation of the Oxadiazole : Reaction of appropriate hydrazones with carboxylic acids.
  • Chlorination : Introduction of chlorine at the para position of the aromatic ring.
  • Nitration : Electrophilic substitution to introduce the nitro group.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound were evaluated for their efficacy against various bacterial strains. The results indicated:

  • Effective against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity compared to standard antibiotics.
CompoundBacterial StrainMIC (µg/mL)
2-chloro-N-{...}E. coli32
2-chloro-N-{...}Staphylococcus aureus16

Anticancer Activity

The compound has also shown promise in anticancer assays. In vitro studies revealed:

  • Inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanisms of action include induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antitumor Effects : A cohort study involving patients treated with benzamide derivatives showed prolonged survival rates in patients with advanced cancer when combined with standard therapies. This suggests potential for use as an adjunct treatment.
  • Oxadiazole Derivatives as Kinase Inhibitors : Research indicated that related compounds inhibited RET kinase activity, which is implicated in various cancers. The findings support further exploration into the structure-activity relationship (SAR) of oxadiazole derivatives.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Esterification : Starting with nitrobenzoic acid derivatives, followed by hydrazide formation via hydrazinolysis .
  • Oxadiazole ring formation : Cyanogen bromide or CDI-mediated cyclization under anhydrous conditions .
  • Coupling : Amide bond formation between the oxadiazole-amine and substituted benzoyl chloride using NaH/THF or DCC/DMAP . Optimization : Adjust stoichiometry, temperature (e.g., 0–5°C for coupling), and catalyst loading (e.g., 1.2 eq. NaH). Monitor intermediates via TLC/LC-MS to minimize by-products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., methylsulfanyl group at δ 2.5 ppm) .
  • IR : Validate carbonyl (C=O, ~1680 cm1^{-1}) and nitro group (N-O, ~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z 435.02 [M+H]+^+) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds) .

Q. What in vitro assays are used for preliminary biological evaluation?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability : Use orthogonal assays (e.g., ATP-based vs. resazurin for cytotoxicity) .
  • Purity issues : Verify compound integrity via HPLC (>98%) and elemental analysis .
  • Structural analogs : Compare activity across derivatives (e.g., replacing methylsulfanyl with sulfonyl groups) .

Q. What computational methods model interactions with biological targets?

Strategies include:

  • Molecular docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
  • QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How can regioselectivity in nitro group substitution reactions be analyzed?

Approaches:

  • Isotopic labeling : 15^{15}N-tracking to identify reactive sites .
  • DFT calculations : Predict electron density maps for nitro group activation .
  • Intermediate trapping : Use quenching agents (e.g., D2_2O) to isolate transient species .

Q. What strategies mitigate by-product formation during synthesis?

Key methods:

  • Controlled stoichiometry : Limit excess reagents (e.g., <1.1 eq. cyanogen bromide) .
  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for coupling efficiency .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/CHCl3_3) .

Q. How does the methylsulfanyl group influence bioactivity?

Mechanistic insights:

  • Hydrophobicity : Enhances membrane permeability (logP >3.5) .
  • Metabolic stability : Resistance to CYP450 oxidation compared to methylsulfonyl analogs .
  • SAR studies : Replace with -SCH3_3, -SO2_2CH3_3, or -OCH3_3 to assess activity trends .

Q. What approaches assess compound stability under varying conditions?

Stability protocols:

  • Forced degradation : Expose to UV light, acidic/basic pH, and elevated temperatures (40–60°C) .
  • HPLC monitoring : Track decomposition products (e.g., nitro group reduction to amine) .
  • Mass balance : Quantify intact compound after 24–72 hrs .

Q. How can crystallographic data inform formulation design?

Applications include:

  • Polymorph screening : Identify stable forms via solvent-drop grinding .
  • Co-crystal engineering : Improve solubility using co-formers (e.g., succinic acid) .
  • Hirshfeld surface analysis : Map intermolecular interactions for excipient compatibility .

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